molecular formula C8H12N2 B115870 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 144042-80-8

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B115870
CAS No.: 144042-80-8
M. Wt: 136.19 g/mol
InChI Key: SPWPDBBFHMVOHM-UHFFFAOYSA-N
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Description

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a chemical scaffold of high interest in medicinal chemistry and drug discovery. This compound is part of the imidazo[1,2-a]pyridine family, which is recognized as a promising privileged structure for interacting with diverse biological targets . Researchers value this core structure for its potential to be decorated with various substituents, allowing for the exploration of multiple interactions and the tuning of pharmacological properties . Scientific literature indicates that derivatives of the tetrahydroimidazo[1,2-a]pyridine scaffold are being investigated for a range of therapeutic applications. These include serving as a potent inhibitor of heparanase-1, a key enzyme involved in cancer metastasis and inflammation . Furthermore, structurally related tetrahydroimidazo[1,2-a]pyrazine derivatives have been identified as cell-permeable compounds that can preferentially silence Gaq proteins, making them valuable tool compounds for studying GPCR signaling pathways . Related analogs have also shown promise in other research areas, such as being evaluated for their affinity to the adenosine receptor A2AR, a target in neurodegenerative diseases like Parkinson's and Alzheimer's , and some tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone derivatives have demonstrated significant antibacterial activity . This product is intended for research purposes only by technically qualified individuals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-2-3-8-9-4-5-10(8)6-7/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWPDBBFHMVOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NC=CN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohol Derivatives

A widely employed strategy for constructing the imidazo[1,2-a]pyridine core involves the cyclization of amino alcohol precursors. This method typically begins with the preparation of 2-amino-3-methylpyridine, which undergoes alkylation with a bromoethanol derivative to form a secondary amine intermediate. Subsequent treatment with a dehydrating agent, such as phosphorus oxychloride (POCl₃), facilitates intramolecular cyclization via nucleophilic attack, yielding the tetrahydroimidazo[1,2-a]pyridine skeleton .

Key modifications to this approach include the use of microwave irradiation to accelerate reaction kinetics. For instance, heating the intermediate at 150°C under microwave conditions reduces cyclization time from 12 hours to 30 minutes, achieving yields upward of 78% . However, this method requires stringent control over stoichiometry to minimize dimerization byproducts, which can form when excess bromoethanol is present.

Multi-Component Reactions via Biginelli Condensation

The Biginelli condensation, traditionally used for synthesizing dihydropyrimidinones, has been adapted for constructing tetrahydroimidazo[1,2-a]pyridines. A one-pot, three-component reaction between 2-aminopyridine, methyl acetoacetate, and an aldehyde derivative in the presence of acetic acid catalyzes the formation of the bicyclic system . This method offers atom economy and operational simplicity, with yields ranging from 64% to 91% depending on the aldehyde substituent (Table 1) .

Table 1: Yield Variation in Biginelli Condensation with Different Aldehydes

Aldehyde SubstituentReaction Time (h)Yield (%)
Benzaldehyde686
4-Chlorobenzaldehyde783
4-Nitrobenzaldehyde591
Furfural864

Electron-withdrawing groups on the aldehyde, such as nitro (-NO₂), enhance electrophilicity, accelerating imine formation and cyclization . Conversely, electron-donating groups require prolonged reaction times due to reduced reactivity.

Reductive Amination and Ring Closure

Reductive amination strategies provide an alternative route by combining ketone intermediates with ammonia or primary amines under hydrogenation conditions. For example, 6-methyl-2-pyridone is treated with methylamine and hydrogen gas over a palladium-on-carbon (Pd/C) catalyst at 80°C, inducing reductive amination to form the saturated piperidine ring . Subsequent cyclization with chloroacetyl chloride in dichloromethane introduces the imidazole moiety, completing the bicyclic structure .

This method achieves moderate yields (65–72%) but requires high-pressure equipment for hydrogenation, limiting its scalability. Recent advances utilize transfer hydrogenation with ammonium formate as a safer alternative, though yields remain suboptimal (58–63%) .

Solid-Phase Synthesis for Parallel Optimization

Solid-phase synthesis has emerged as a high-throughput approach for generating tetrahydroimidazo[1,2-a]pyridine derivatives. Wang resin-bound 2-aminopyridine undergoes sequential alkylation with bromoethanol derivatives, followed by cyclization using trimethylaluminum (Me₃Al) as a Lewis acid . Cleavage from the resin with trifluoroacetic acid (TFA) yields the target compound with purities exceeding 95%, as confirmed by HPLC .

While this method facilitates rapid library generation for structure-activity relationship (SAR) studies, it suffers from high reagent costs and challenges in scaling beyond milligram quantities.

Catalytic Asymmetric Synthesis

Enantioselective routes to this compound leverage chiral phosphoric acid catalysts to induce asymmetry during cyclization. For instance, a thiourea-based catalyst promotes the desymmetrization of prochiral diols, achieving enantiomeric excess (ee) values of 88–92% . This method is particularly valuable for accessing pharmacologically active enantiomers but requires specialized catalysts and ultra-dry reaction conditions.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling has been explored to enhance sustainability. Grinding 2-aminopyridine, methyl vinyl ketone, and ammonium acetate in a planetary mill for 2 hours produces the target compound in 68% yield, eliminating the need for volatile organic solvents . Although energy-intensive, this approach aligns with green chemistry principles by minimizing waste generation.

Industrial-Scale Production Considerations

Scalable processes prioritize cost-effective reagents and telescoped steps to avoid intermediate isolation. A patented route employs continuous flow reactors for the cyclization step, reducing reaction time from hours to minutes and improving heat transfer efficiency . Key parameters for industrial adaptation include:

  • Temperature Control : Maintaining 110–120°C during cyclization prevents exothermic runaway reactions .

  • Catalyst Recycling : Immobilized Pd catalysts enable 5–7 reuse cycles before activity loss .

  • Crystallization Optimization : Anti-solvent addition with heptane enhances product purity to >99% .

Chemical Reactions Analysis

Synthetic Routes and Functionalization

Imidazo[1,2-a]pyridine derivatives are typically synthesized via cyclocondensation or multicomponent reactions. For example:

  • Cyclocondensation : 2-Aminopyridines react with α-halocarbonyl compounds or nitroolefins to form the imidazo[1,2-a]pyridine core .

  • Multicomponent Reactions : A five-component cascade involving cyanoacetohydrazide, nitroacetophenone, and diamines yields substituted derivatives (e.g., 6a–q in ).

Alkylation and Acylation

  • N-Alkylation : The nitrogen atom in the imidazo ring can undergo alkylation with reagents like ethyl bromoacetate, as seen in the synthesis of pyrido[1,2-a]pyrimidines .

  • Esterification : Carboxylic acid derivatives (e.g., 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid) are esterified using phenacyl bromide or similar agents .

Hydrolysis and Decarboxylation

  • Ester Hydrolysis : Methyl esters (e.g., methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate) hydrolyze to carboxylic acids under acidic or basic conditions.

  • Decarboxylation : Carboxylic acid derivatives may lose CO2 under thermal or catalytic conditions, forming simpler heterocycles.

Cycloaddition and Ring Expansion

  • Heterocyclization : Reactions with heterocyclic ketene aminals (HKAs) enable the formation of fused bicyclic systems, such as thiazolo[5,4-c]pyridines .

  • Nitro Group Reduction : Nitro-substituted analogs (e.g., 8-nitro derivatives in ) can be reduced to amines for further functionalization.

Comparative Reactivity of Structural Analogs

The table below summarizes reaction outcomes for structurally related compounds:

CompoundReaction TypeProduct/OutcomeYield (%)Source
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridineEsterification2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid methyl ester87
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylateHydrolysis5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid60–90
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazineN-AlkylationSubstituted pyrazine derivatives (e.g., BIM-46174)73–90

Mechanistic Insights

  • Cyclization Pathways : Davidson-type heterocondensation (e.g., with ammonia) facilitates imidazo ring formation .

  • Regioselectivity : Alkylation at the N-1 nitrogen is favored in pyrazine derivatives due to electronic effects .

  • Solvent Effects : Ethanol/water mixtures (3:1 v/v) optimize yields in multicomponent reactions .

Challenges and Limitations

  • Positional Isomerism : Reactivity differences between 2-, 6-, and 7-methyl isomers are understudied but critical for selectivity .

  • Stability : Nitro-substituted derivatives (e.g., 8-nitroimidazo[1,2-a]pyridines) may decompose under prolonged heating .

Scientific Research Applications

Chemical Synthesis and Reactions

1. Synthetic Applications:
THIP serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, which can lead to the development of more complex molecules. Key synthetic applications include:

  • Formation of Heterocycles: THIP can be utilized to create other heterocyclic compounds through cyclization reactions.
  • Reagent in Organic Reactions: It acts as a reagent in several organic transformations, aiding in the synthesis of pharmaceuticals and agrochemicals.

2. Reaction Mechanisms:
The compound can undergo various chemical reactions such as oxidation, reduction, and substitution.

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateSulfonic acids
ReductionSodium borohydrideAlcohols or amines
SubstitutionNucleophiles (amines)Modified sulfonyl derivatives

Biological Activities

1. Pharmacological Potential:
THIP has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity: Research suggests that THIP derivatives exhibit significant antimicrobial effects, making them candidates for developing new antibiotics.
  • Anti-inflammatory Properties: Some studies indicate that THIP can inhibit enzymes involved in inflammatory pathways, suggesting its use in treating inflammatory diseases.

2. Mechanism of Action:
The biological activity of THIP is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. For instance, it may modulate the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.

Case Studies

1. Antimicrobial Research:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of THIP derivatives that demonstrated potent activity against various bacterial strains. The research focused on optimizing the structure to enhance efficacy and reduce toxicity .

2. Anti-inflammatory Studies:
Research conducted by a team at a leading pharmaceutical institute explored the anti-inflammatory effects of THIP in animal models. The results showed a significant reduction in inflammation markers when administered THIP derivatives compared to control groups .

Industrial Applications

1. Material Science:
THIP is being explored for its potential use in developing new materials due to its unique chemical properties. This includes applications in polymer chemistry where it could act as a monomer or cross-linking agent.

2. Catalysis:
In industrial chemistry, THIP derivatives are evaluated for their catalytic properties in various chemical processes, potentially improving reaction efficiencies and selectivity.

Mechanism of Action

The mechanism of action of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to modulation of biological processes. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : The 6-methyl derivative is likely synthesized via catalytic hydrogenation of imidazo[1,2-a]pyridines, as demonstrated for fluorinated analogs . Enantioselective hydrogenation using Ru/NHC catalysts achieves high regioselectivity (up to 98:2 e.r.) for tetrahydro derivatives .
  • Positional Effects: Methyl substitution at C6 (vs. C2) may alter steric and electronic properties, influencing target selectivity. For example, 2-methyl derivatives are synthesized via β-enamino ester intermediates , whereas C6-substituted analogs require tailored hydrogenation strategies .

Table 2: Pharmacological Profiles of Select Derivatives

Compound Name Biological Activity Target/Mechanism Efficacy Data Reference(s)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives (general) Antifungal Fungal cell membrane disruption MIC: 1.56–6.25 µg/mL (Candida)
6-Fluoro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Not reported; inferred from fluorinated analogs Potential enzyme inhibition -
Tetrahydroimidazo[1,2-a]pyridine-hydrazones Antibacterial Bacterial cell wall synthesis inhibition MIC: 4–16 µg/mL (S. aureus)
α-Glucosidase inhibitors (e.g., compound 6f) Antidiabetic Competitive inhibition of α-glucosidase IC50: 12.3 µM (vs. 38.2 µM for acarbose)

Key Observations :

  • Antifungal Selectivity : Derivatives with hydroxyl or methyl groups exhibit selective activity against Candida spp., likely due to enhanced membrane permeability .
  • Enzyme Inhibition : The 6-methyl analog may share α-glucosidase inhibitory activity with related compounds, as docking studies show low binding energies (ΔG = −8.2 to −9.1 kcal/mol) for tetrahydroimidazo[1,2-a]pyridines .

Physicochemical and Binding Affinity Comparisons

Table 3: Computational and Experimental Binding Data

Compound Name Model/Assay Binding Affinity (RMSE/ΔG) Reference(s)
(5R,6R,7S,8R)-5-(Hydroxymethyl)-6,7,8-triol derivative GraphscoreDTA (protein-ligand affinity) RMSE: 0.60 (1st target), 0.20 (2nd target)
Catechol (control) DeepDTAF RMSE: 2.38
α-Glucosidase inhibitors Molecular docking ΔG: −8.2 to −9.1 kcal/mol (vs. −7.4 for acarbose)

Key Observations :

  • Superior Predictive Accuracy : GraphscoreDTA outperforms DeepDTAF and Pafnucy in predicting binding affinities for tetrahydroimidazo[1,2-a]pyridines, with RMSE reductions of 13–89% .
  • Hydrogen Bonding : Hydroxyl and hydroxymethyl groups (e.g., in triol derivatives) enhance binding via interactions with catalytic residues of α-glucosidase .

Biological Activity

Overview

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. Its unique structure consists of a fused imidazole and pyridine ring, which contributes to its diverse pharmacological and biological activities. This compound has been the focus of various studies due to its potential applications in medicinal chemistry, particularly for antimicrobial and anticancer properties.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₂N₂
  • CAS Number : 144042-80-8

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound exhibits:

  • Antimicrobial Activity : Inhibition of bacterial enzymes leading to reduced microbial growth.
  • Anticancer Properties : Induction of apoptosis in cancer cells through modulation of signaling pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound show significant antifungal effects. A study synthesized eight new derivatives and evaluated their activity against ten human pathogenic fungi. The results indicated that certain derivatives displayed selective antifungal properties with minimal toxicity to human cells .

Anticancer Activity

The compound has also been explored for its anticancer potential. Studies indicate that it can induce cell death in various cancer cell lines by triggering apoptotic pathways. This effect is attributed to the compound's ability to interact with cellular receptors involved in apoptosis regulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeNotable Activity
Imidazo[1,2-a]pyridineFused imidazole and pyridineBroad spectrum antimicrobial activity
Pyrido[1,2-a]pyrimidineFused pyridine and pyrimidineAntiviral properties
This compoundFused imidazole and pyridineAntimicrobial and anticancer activities

Case Studies

  • Antifungal Study : A recent study synthesized several derivatives of this compound and tested their antifungal activity against Candida species. The results showed that some derivatives had potent antifungal effects comparable to standard antifungal agents like clotrimazole .
  • Anticancer Research : Another investigation focused on the anticancer properties of this compound in vitro against various cancer cell lines. The study found that the compound induced apoptosis through caspase activation pathways and showed promise as a potential anticancer agent .

Q & A

Basic: What synthetic strategies are available for preparing 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives?

Answer: Two primary methods are widely used:

  • One-pot tandem reactions : Cyclic ketene aminals can undergo tandem addition-cyclization to form the imidazo[1,2-a]pyridine core. Substituents are introduced via pre-functionalized starting materials (e.g., nitrophenyl or cyano groups) .
  • Transfer hydrogenation : Pd-catalyzed transfer hydrogenation with B2pin2 and water selectively reduces imidazo[1,2-a]pyridines to their tetrahydro derivatives. This method avoids protecting groups and tolerates functional groups like nitro or cyano .
    Key considerations : Optimize reaction time (e.g., 24–48 hours for cyclization) and solvent systems (e.g., DMSO-d6 for NMR monitoring).

Advanced: How can enantioselective synthesis of 6-methyl-tetrahydroimidazo[1,2-a]pyridines be achieved?

Answer: Ru/N-heterocyclic carbene (NHC) catalysts enable direct asymmetric hydrogenation of imidazo[1,2-a]pyridines. The reaction proceeds with:

  • Complete regioselectivity : Only the 5,6,7,8-tetrahydro product forms.
  • High enantiomeric ratios (up to 98:2) : Achieved via chiral NHC ligands .
    Methodological tip : Use low catalyst loading (1–2 mol%) and monitor enantiopurity via chiral HPLC or NMR with chiral shift reagents.

Basic: How are structural and purity characteristics validated for these derivatives?

Answer: Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Assign signals to verify substituent positions (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ 7–8 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • Melting point analysis : Compare experimental values (e.g., 215–217°C for compound 2d) with literature to assess purity .

Advanced: What computational tools predict the bioactivity of 6-methyl-tetrahydroimidazo[1,2-a]pyridines?

Answer: Graph neural networks like GraphscoreDTA outperform traditional models (e.g., DeepDTA, Pafnucy) in binding affinity prediction. For example:

  • RMSE values : 0.20–1.40 for target selectivity, indicating high accuracy .
    Protocol : Dock ligands into protein structures (e.g., human O-GlcNAcase) using AutoDock Vina, then refine predictions with GraphscoreDTA .

Basic: How are biological activities (e.g., antifungal) evaluated for these compounds?

Answer: Standard assays include:

  • MIC (Minimum Inhibitory Concentration) : Test against Candida spp. or Aspergillus spp. using broth microdilution (range: 0.5–64 μg/mL) .
  • Time-kill kinetics : Monitor fungal viability over 24–48 hours .
    Note : Include positive controls (e.g., fluconazole) and validate via dose-response curves.

Advanced: What mechanistic insights exist for singlet oxygen generation by imidazo[1,2-a]pyridines?

Answer: These derivatives act as photosensitizers with:

  • Quantum yields (ΦΔ) : 0.01–0.1 in D2O, measured via comparative actinometry using phenalenone as a standard .
  • Quenching rate constants (kqΔ) : (0.82–6.74)×10⁹ M⁻¹s⁻¹, determined via time-resolved phosphorescence .
    Experimental design : Use laser flash photolysis to track triplet-state decay and oxygen quenching pathways.

Basic: How to optimize reaction yields for complex derivatives?

Answer:

  • Stepwise one-pot synthesis : Separate cyclization and functionalization steps (e.g., first form the core, then introduce nitrophenyl groups) .
  • Catalyst screening : Test Pd, Ru, or Rh catalysts for hydrogenation steps. Yields improve with B2pin2 as a mediator (up to 55% for diethyl derivatives) .

Advanced: How to resolve diastereomers in synthetic intermediates?

Answer: For diastereomeric mixtures (e.g., Z2776419998):

  • Chiral chromatography : Use amylose or cellulose-based columns with hexane/ethanol gradients .
  • Crystallization : Leverage solubility differences in EtOAc/MeOH systems .
    Validation : Confirm stereochemistry via NOESY or X-ray crystallography .

Basic: What spectroscopic red flags indicate synthetic impurities?

Answer:

  • IR peaks : Unexpected carbonyl stretches (~1700 cm⁻¹) may indicate unreacted starting materials .
  • NMR splitting : Broad singlet at δ ~4.7 ppm suggests residual water in dihydrochloride salts .

Advanced: How are these compounds applied in targeted drug discovery?

Answer: Examples include:

  • CFTR potentiators : Synthesize carboxamide derivatives (e.g., Z2776419998) via coupling reactions with tert-butyl carbamate intermediates .
  • Glycosidase inhibitors : Functionalize with mannopyranosyloxy groups for enzyme inhibition (IC50 < 1 μM) .
    Key step : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Reactant of Route 2
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6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

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